molecular formula C16H25NO2 B12632089 (3S,4S,5S)-4-(Benzyloxy)-5-pentyloxolan-3-amine CAS No. 920300-84-1

(3S,4S,5S)-4-(Benzyloxy)-5-pentyloxolan-3-amine

Cat. No.: B12632089
CAS No.: 920300-84-1
M. Wt: 263.37 g/mol
InChI Key: WLXFUOWHWITUCZ-JYJNAYRXSA-N
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Description

(3S,4S,5S)-4-(Benzyloxy)-5-pentyloxolan-3-amine is a chiral compound with a unique structure that includes a benzyloxy group and a pentyloxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5S)-4-(Benzyloxy)-5-pentyloxolan-3-amine typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Amination: The amine group is introduced through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the oxolane ring or the benzyloxy group, potentially leading to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted amines.

Scientific Research Applications

Chemistry

(3S,4S,5S)-4-(Benzyloxy)-5-pentyloxolan-3-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology

In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a precursor in the synthesis of biologically active molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S,4S,5S)-4-(Benzyloxy)-5-pentyloxolan-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyloxy group and the amine group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S,5S)-4-(Benzyloxy)-5-pentyloxolan-3-amine is unique due to its specific stereochemistry and the presence of both a benzyloxy group and a pentyloxolan ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

920300-84-1

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

(3S,4S,5S)-5-pentyl-4-phenylmethoxyoxolan-3-amine

InChI

InChI=1S/C16H25NO2/c1-2-3-5-10-15-16(14(17)12-18-15)19-11-13-8-6-4-7-9-13/h4,6-9,14-16H,2-3,5,10-12,17H2,1H3/t14-,15-,16-/m0/s1

InChI Key

WLXFUOWHWITUCZ-JYJNAYRXSA-N

Isomeric SMILES

CCCCC[C@H]1[C@H]([C@H](CO1)N)OCC2=CC=CC=C2

Canonical SMILES

CCCCCC1C(C(CO1)N)OCC2=CC=CC=C2

Origin of Product

United States

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